molecular formula C19H14ClN3O5S B8683897 5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester

5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester

Cat. No.: B8683897
M. Wt: 431.8 g/mol
InChI Key: DDXDTWJGZVEIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and oxazole-containing molecules, such as:

Uniqueness

5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H14ClN3O5S

Molecular Weight

431.8 g/mol

IUPAC Name

ethyl 2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C19H14ClN3O5S/c1-2-27-19(24)17-11-21-18(28-17)14-8-12(20)9-16-15(14)10-22-23(16)29(25,26)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

DDXDTWJGZVEIFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2=C3C=NN(C3=CC(=C2)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 4 batches, tetrakis(triphenylphosphine)palladium(0) (3.37 g, 2.92 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (6.65 g, 37.9 mmol, available from Apollo Scientific) and copper(I) iodide (1.11 g, 5.83 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (13.28 g, 29.2 mmol) in N,N-dimethylformamide (52 ml). In 3 of the batches, tetrakis(triphenylphosphine)palladium(0) (1.03 g, 0.89 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (2.03 g, 11.59 mmol) and copper(I) iodide (0.34 g, 1.78 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (4.06 g, 8.91 mmol) in N,N-dimethylformamide (16 ml). In the fourth batch, tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (0.55 g, 3.14 mmol) and copper(I) iodide (0.09 g, 0.48 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (1.10 g, 2.42 mmol) in N,N-dimethylformamide (4 ml). Each batch was heated and stirred at 100° C. under microwave irradiation for 30 min. The mixtures were allowed to cool to RT and the combined precipitated product suspended in diethyl ether and collected by filtration, washing with further diethyl ether then drying in a vacuum oven for 72 h. Approximately 5.2 g of the resultant solid was dissolved in dichloromethane and passed through Celite, eluting with further dichloromethane. The solvent was evaporated in vacuo to give the title compound as a pale orange solid (4.95 g).
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
1.11 g
Type
catalyst
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.34 g
Type
catalyst
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.28 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.09 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 4 batches, tetra is(triphenylphosphine)palladium(0) (3.37 g, 2.92 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (6.65 g, 37.9 mmol, available from Apollo Scientific) and copper(I) iodide (1.11 g, 5.83 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (13.28 g, 29.2 mmol) in N,N-dimethylformamide (52 ml). In 3 of the batches, tetra is(triphenylphosphine)palladium(0) (1.03 g, 0.89 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (2.03 g, 11.59 mmol) and copper(I) iodide (0.34 g, 1.78 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (4.06 g, 8.91 mmol) in N,N-dimethylformamide (16 ml). In the fourth batch, tetra is(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (0.55 g, 3.14 mmol) and copper(I) iodide (0.09 g, 0.48 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (1.10 g, 2.42 mmol) in N,N-dimethylformamide (4 ml). Each batch was heated and stirred at 100° C. under microwave irradiation for 30 min. The mixtures were allowed to cool to RT and the combined precipitated product suspended in diethyl ether and collected by filtration, washing with further diethyl ether then drying in a vacuum oven for 72 h. Approximately 5.2 g of the resultant solid was dissolved in dichloromethane and passed through Celite, eluting with further dichloromethane. The solvent was evaporated in vacuo to give the title compound as a pale orange solid (4.95 g).
[Compound]
Name
is(triphenylphosphine)palladium(0)
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
1.11 g
Type
catalyst
Reaction Step One
[Compound]
Name
is(triphenylphosphine)palladium(0)
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
0.34 g
Type
catalyst
Reaction Step Two
[Compound]
Name
is(triphenylphosphine)palladium(0)
Quantity
0.28 g
Type
reactant
Reaction Step Three
Quantity
0.55 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
copper(I) iodide
Quantity
0.09 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.